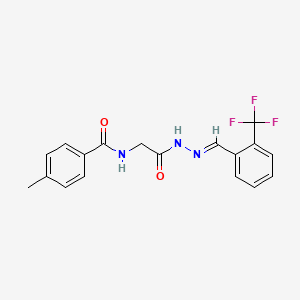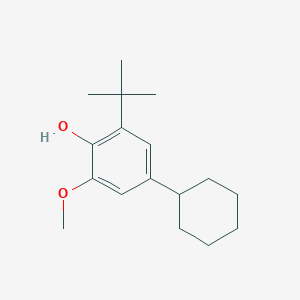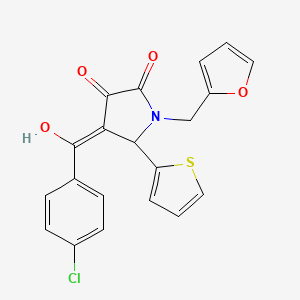
N'-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an allyloxy group, a chlorobenzyl group, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding benzylidene hydrazone.
Substitution Reaction: The benzylidene hydrazone is then reacted with 4-(4-chlorobenzyl)oxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. Additionally, the presence of the allyloxy and chlorobenzyl groups can enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-(Methoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(3-(Ethoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(3-(Propoxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(3-(Allyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide stands out due to the presence of the allyloxy group, which imparts unique reactivity and potential biological activity. The combination of the allyloxy and chlorobenzyl groups in the same molecule is relatively rare, making this compound a valuable subject of study in various research fields.
Propiedades
Número CAS |
767313-71-3 |
|---|---|
Fórmula molecular |
C24H21ClN2O3 |
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-14-29-23-5-3-4-19(15-23)16-26-27-24(28)20-8-12-22(13-9-20)30-17-18-6-10-21(25)11-7-18/h2-13,15-16H,1,14,17H2,(H,27,28)/b26-16+ |
Clave InChI |
MHZDLNQYBPOVFI-WGOQTCKBSA-N |
SMILES isomérico |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)








![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)



![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)
